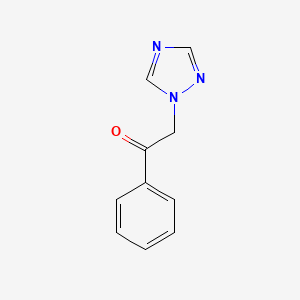

1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone

Descripción general

Descripción

“1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone” is a compound with the molecular formula C10H9N3O . In the molecule of this compound, the triazole and phenyl rings are nearly perpendicular to each other, with a dihedral angle of 88.72 (4)° .

Synthesis Analysis

The title compound was synthesized by the reaction of 1H-1,2,4-triazole with 2-bromo-1-phenylethanone . To a vigorously stirred suspension of 1H-1,2,4-triazole (1105 mg, 16 mmol) and 2-bromo-1-phenylethanone (1990 mg, 10 mmol) in acetone (6 ml) was added triethylamine (2.2 ml) dropwise over a period of 1 hour .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone” include a density of 1.2±0.1 g/cm3, a boiling point of 381.4±44.0 °C at 760 mmHg, and a flash point of 184.4±28.4 °C . The compound has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds .

Aplicaciones Científicas De Investigación

Anticonvulsant Activity

This compound has been studied for its potential in treating seizures. Research indicates a good protection against chemically induced seizures, suggesting its utility in developing anticonvulsant therapies .

Antimicrobial Activity

Compounds with a 1,2,4-triazole moiety have been synthesized and evaluated for their antimicrobial properties. They show promise against various bacterial strains, which could lead to new antibacterial agents .

Drug Discovery

The 1,2,4-triazole ring is a common feature in drug discovery due to its pharmacological properties. It’s involved in creating compounds with potential therapeutic effects .

Organic Synthesis

1,2,4-Triazoles serve as important intermediates in organic synthesis. They are used to build more complex molecules for various chemical applications .

Polymer Chemistry

These compounds are also utilized in polymer chemistry to create novel materials with specific characteristics and applications .

Supramolecular Chemistry

In supramolecular chemistry, 1,2,4-triazoles are used for designing molecules that can form complex structures through non-covalent interactions .

Bioconjugation and Chemical Biology

They play a role in bioconjugation techniques used in chemical biology for attaching biomolecules to one another or to synthetic structures .

Fluorescent Imaging and Materials Science

The triazole ring system is used in fluorescent imaging and materials science due to its stability and electronic properties, which are crucial for these fields .

Direcciones Futuras

Propiedades

IUPAC Name |

1-phenyl-2-(1,2,4-triazol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c14-10(6-13-8-11-7-12-13)9-4-2-1-3-5-9/h1-5,7-8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXGNQUOYJPSWRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CN2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377518 | |

| Record name | 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24814664 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone | |

CAS RN |

58905-26-3 | |

| Record name | 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

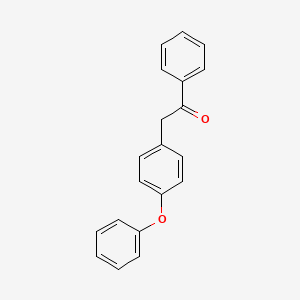

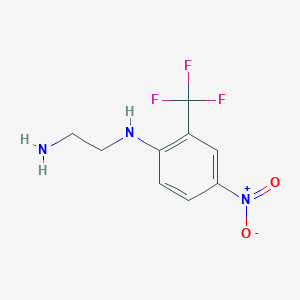

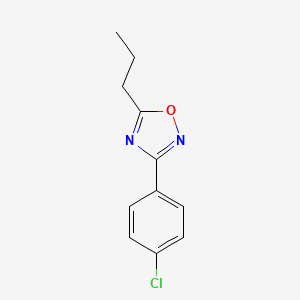

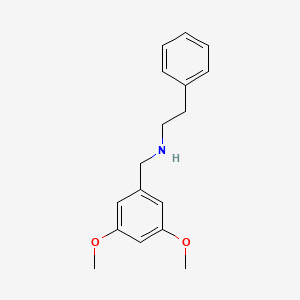

Feasible Synthetic Routes

Q & A

Q1: What is the molecular structure of 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone and what are its key structural features?

A1: 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone consists of a phenyl ring connected to a 1,2,4-triazole ring via an ethanone bridge. X-ray diffraction analysis revealed that the triazole and phenyl rings are nearly perpendicular to each other, with a dihedral angle of 88.72° []. This specific spatial arrangement influences the compound's interactions with other molecules and might impact its potential biological activities.

Q2: What types of intermolecular interactions have been observed for this compound in the solid state?

A2: Crystallographic studies revealed that 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone molecules interact with each other through a combination of weak forces. These include C—H⋯O and C—H⋯N hydrogen bonds, C—H⋯π contacts between triazole rings and between phenyl and triazole rings, and weak π–π interactions between the triazole and phenyl rings []. These interactions contribute to the stability and packing arrangement within the crystal lattice.

Q3: Has 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone been investigated for its potential biological activities?

A3: Yes, derivatives of 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone, specifically O-alkyl, O-aryl, and O-{Z-[1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethylidene]amino} phosphorothioates, have been synthesized and assessed for insecticidal and fungicidal activities []. Results indicated promising activity against aphids and certain fungal species. Additionally, a derivative containing a 1,3-dithiolan-2-ylidene moiety displayed notable fungicidal effects []. These findings highlight the potential of this compound class for agricultural applications.

Q4: Have any structure-activity relationship (SAR) studies been conducted on 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone derivatives?

A4: While comprehensive SAR studies are limited, research suggests that modifications to the core structure can significantly impact biological activity. For instance, introducing various substituents on the oxime group of 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone oxime led to variations in fungicidal and insecticidal activity [, ]. These observations emphasize the importance of exploring structural modifications to optimize desired biological effects.

Q5: Are there any reported synthetic routes for 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone and its derivatives?

A5: Researchers have successfully synthesized 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone derivatives through various methods. One approach involves condensing 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone oxime with different thiophosphoryl chlorides []. Another method utilizes benzoyl hydrazide and 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone as starting materials, followed by a reaction with acetic anhydride []. These established synthetic routes allow for further exploration and modification of this compound class.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(methylthio)-5-nitrophenyl]-1H-pyrazole](/img/structure/B1607943.png)

![4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B1607962.png)